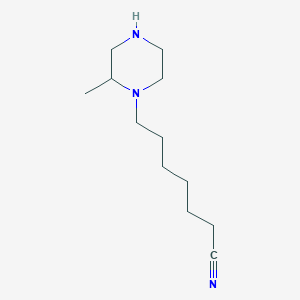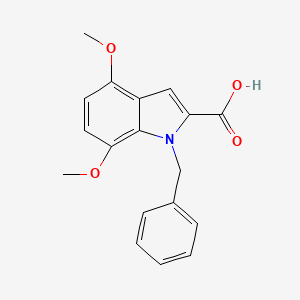
1-Benzyl-4-ethoxy-1H-indole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4-ethoxy-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a benzyl group at the 1-position, an ethoxy group at the 4-position, and a carboxylic acid group at the 2-position of the indole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
作用機序
Target of Action
1-Benzyl-4-ethoxy-1H-indole-2-carboxylic acid, as an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives have been found to inhibit the strand transfer of hiv-1 integrase . The indole nucleus of these compounds was observed to chelate with two Mg2+ ions within the active site of integrase .
Biochemical Pathways
Indole derivatives are known to have a broad spectrum of biological activities, suggesting that they may interact with various biochemical pathways .
Result of Action
Indole derivatives have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not specified in the search results. The effect of environmental factors on the action of a compound can depend on various factors, including the compound’s chemical structure, its targets, and the specific biological systems in which it acts.
This compound, like other indole derivatives, holds promise for the development of new therapeutic agents due to its broad spectrum of biological activities .
生化学分析
Biochemical Properties
1-Benzyl-4-ethoxy-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to inhibit the strand transfer of HIV-1 integrase through bis-bidentate chelation with two Mg²⁺ ions . Additionally, indole derivatives can bind with high affinity to multiple receptors, aiding in the development of new therapeutic compounds
Cellular Effects
This compound influences various cellular processes and functions. Indole derivatives are known to affect cell signaling pathways, gene expression, and cellular metabolism . For example, they can modulate the activity of enzymes involved in metabolic pathways and influence the expression of genes related to cell growth and apoptosis. The specific effects of this compound on different cell types and cellular processes are still being studied, but it is expected to exhibit similar cellular effects as other indole derivatives.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. Indole derivatives can inhibit or activate enzymes, bind to receptors, and influence gene expression . For instance, the inhibition of HIV-1 integrase by indole derivatives involves binding interactions with the enzyme’s active site
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. Indole derivatives are generally stable under laboratory conditions, but their stability can be influenced by factors such as pH, temperature, and light exposure . The degradation products of this compound and their effects on cellular function are still being studied. Long-term studies are needed to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Indole derivatives have been shown to exhibit threshold effects, where low doses may have therapeutic benefits, while high doses can lead to toxic or adverse effects
Metabolic Pathways
This compound is involved in various metabolic pathways. Indole derivatives can interact with enzymes and cofactors involved in metabolic processes . For example, they can influence the activity of enzymes involved in the metabolism of tryptophan and other amino acids. The specific metabolic pathways of this compound are still being studied, but it is expected to exhibit similar interactions as other indole derivatives.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. Indole derivatives can be transported across cell membranes by specific transporters and can bind to proteins that influence their localization and accumulation
Subcellular Localization
The subcellular localization of this compound involves its targeting to specific compartments or organelles within the cell. Indole derivatives can be directed to specific subcellular locations through targeting signals or post-translational modifications . The specific subcellular localization of this compound is still being studied, but it is expected to exhibit similar localization patterns as other indole derivatives.
準備方法
The synthesis of 1-Benzyl-4-ethoxy-1H-indole-2-carboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole, benzyl bromide, and ethyl bromoacetate.
Benzylation: The indole is first benzylated at the nitrogen atom using benzyl bromide in the presence of a base like potassium carbonate.
Ethoxylation: The benzylated indole is then ethoxylated at the 4-position using ethyl bromoacetate under basic conditions.
Carboxylation: Finally, the ethoxylated product is carboxylated at the 2-position using carbon dioxide in the presence of a strong base like sodium hydride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
1-Benzyl-4-ethoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
Hydrolysis: The ethoxy group can be hydrolyzed to form the corresponding hydroxyl group using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Benzyl-4-ethoxy-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
類似化合物との比較
1-Benzyl-4-ethoxy-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:
1-Benzyl-1H-indole-2-carboxylic acid: Lacks the ethoxy group, which may affect its biological activity and chemical reactivity.
4-Ethoxy-1H-indole-2-carboxylic acid: Lacks the benzyl group, which may influence its binding affinity to molecular targets.
1-Benzyl-4-methoxy-1H-indole-2-carboxylic acid: Contains a methoxy group instead of an ethoxy group, potentially altering its pharmacokinetic properties.
The unique combination of the benzyl and ethoxy groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
1-benzyl-4-ethoxyindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-22-17-10-6-9-15-14(17)11-16(18(20)21)19(15)12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWFWJMNYAPGJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1C=C(N2CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361843.png)

![N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline dihydrochloride](/img/structure/B6361847.png)
![(2-methylpropyl)[(pyridin-3-yl)methyl]amine hydrochloride](/img/structure/B6361854.png)
amine](/img/structure/B6361865.png)
![(2-methylpropyl)[(pyridin-4-yl)methyl]amine dihydrochloride](/img/structure/B6361879.png)

![5-[(Butylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B6361901.png)




![2-{[(Butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6361940.png)
![3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6361945.png)
